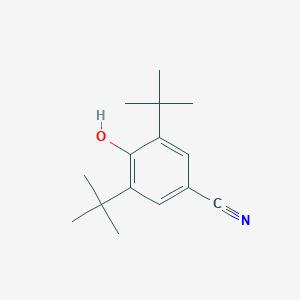

3,5-Di-tert-butyl-4-hydroxybenzonitrile

Descripción general

Descripción

3,5-Di-tert-butyl-4-hydroxybenzonitrile is an organic compound with the molecular formula C15H21NO. It is a crystalline powder that appears light yellow in color. This compound is known for its stability and is used in various chemical and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,5-Di-tert-butyl-4-hydroxybenzonitrile can be synthesized through several methods. One common method involves the reaction of 3,5-di-tert-butylphenol with cyanogen bromide in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure consistent quality and yield. The compound is then purified through crystallization and filtration .

Análisis De Reacciones Químicas

Types of Reactions

3,5-Di-tert-butyl-4-hydroxybenzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The hydroxyl group can participate in substitution reactions, forming ethers and esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acid chlorides are commonly employed.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amines.

Substitution: Ethers and esters.

Aplicaciones Científicas De Investigación

Chemistry

DTBHN serves as a precursor in the synthesis of complex organic molecules. Its structural features make it valuable in organic chemistry for creating various derivatives and compounds. For instance, it has been utilized in the synthesis of substituted thiadiazoles and oxadiazoles, which exhibit pharmaceutical properties .

Biology

Research indicates that DTBHN possesses potential antioxidant properties. It acts by donating hydrogen atoms to neutralize free radicals, thus preventing oxidative damage to cells and tissues. This mechanism is crucial for its application in biological studies related to oxidative stress and cellular protection.

Medicine

DTBHN has been explored for its role in developing pharmaceutical intermediates. Notably, it has shown activity as an inhibitor of enzymes like 5-lipoxygenase and cyclooxygenase, which are involved in inflammatory processes. This makes it a candidate for treating conditions such as arthritis and other inflammatory disorders .

Industrial Applications

In the industrial sector, DTBHN is used as an antioxidant in the production of polymers and advanced materials. It enhances the thermal stability of plastics and rubber by preventing oxidative degradation during processing and application . Additionally, it can be employed as a light stabilizer to improve the durability of products exposed to UV radiation.

Data Tables

| Application Area | Specific Use | Mechanism |

|---|---|---|

| Chemistry | Precursor for organic synthesis | Facilitates formation of complex molecules |

| Biology | Antioxidant research | Neutralizes free radicals |

| Medicine | Pharmaceutical intermediary | Inhibits inflammatory enzymes |

| Industry | Antioxidant in polymers | Prevents oxidative degradation |

Case Study 1: Antioxidant Properties

A study investigated the antioxidant effects of DTBHN on cellular models exposed to oxidative stress. The results indicated that DTBHN significantly reduced markers of oxidative damage compared to untreated controls, suggesting its potential therapeutic applications in protecting cells from oxidative injury.

Case Study 2: Pharmaceutical Development

In a pharmacological study, DTBHN was tested as a potential treatment for inflammatory diseases. The compound demonstrated effective inhibition of 5-lipoxygenase activity in vitro, leading to reduced inflammation markers in animal models. This positions DTBHN as a promising candidate for further development into anti-inflammatory drugs .

Mecanismo De Acción

The mechanism of action of 3,5-Di-tert-butyl-4-hydroxybenzonitrile involves its interaction with various molecular targets. The compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. This activity is mediated through the stabilization of the phenolic hydroxyl group, which prevents oxidative damage to cells and tissues .

Comparación Con Compuestos Similares

Similar Compounds

3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

3,5-Di-tert-butyl-4-hydroxybenzoic acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness

3,5-Di-tert-butyl-4-hydroxybenzonitrile is unique due to its combination of stability and reactivity. The presence of both tert-butyl groups and a nitrile group provides distinct chemical properties that make it valuable in various applications .

Actividad Biológica

3,5-Di-tert-butyl-4-hydroxybenzonitrile (DTBHB) is a synthetic organic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, anti-inflammatory, and potential anticancer effects, supported by research findings and data.

Chemical Structure and Properties

This compound has the chemical formula C₁₅H₂₁NO and is characterized by the presence of tert-butyl groups and a hydroxyl group on a benzonitrile backbone. These structural features contribute to its solubility and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁NO |

| Molecular Weight | 245.34 g/mol |

| CAS Number | 137274-00-9 |

Antioxidant Activity

Research indicates that DTBHB exhibits strong antioxidant properties. The compound's ability to scavenge free radicals has been demonstrated through various assays:

- DPPH Assay : DTBHB showed significant scavenging activity against the DPPH radical, indicating its potential as an antioxidant agent .

- Lipid Peroxidation : In vitro studies demonstrated that DTBHB effectively reduces lipid peroxidation in rat brain homogenates, suggesting protective effects against oxidative stress .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Studies have shown that DTBHB can inhibit the activity of key enzymes involved in inflammatory processes:

- Cyclooxygenase (COX) Inhibition : DTBHB acts as an inhibitor of COX enzymes, which are crucial in the inflammatory response. This property suggests potential applications in treating inflammatory diseases .

- 5-Lipoxygenase Inhibition : Additionally, DTBHB has been identified as an inhibitor of 5-lipoxygenase, further supporting its role in modulating inflammation .

Potential Anticancer Activity

Emerging studies suggest that DTBHB may possess anticancer properties:

- Cytotoxicity Against Cancer Cells : Preliminary investigations indicate that DTBHB exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells .

- DNA Interaction : Research on dirhodium complexes containing DTBHB indicates that these compounds can bind to DNA, potentially disrupting cancer cell proliferation .

Case Studies and Research Findings

- Antioxidant Efficacy : In a comparative study using the ABTS method, DTBHB displayed higher antioxidant activity than traditional antioxidants like Trolox, highlighting its potential for therapeutic applications in oxidative stress-related conditions .

- Inflammation Models : In vivo models demonstrated that administration of DTBHB significantly reduced markers of inflammation in rats subjected to inflammatory stimuli .

- Antitumor Mechanisms : Studies involving dirhodium complexes with DTBHB showed promising results in reducing tumor growth in preclinical models, suggesting a synergistic effect when combined with other therapeutic agents .

Propiedades

IUPAC Name |

3,5-ditert-butyl-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-8,17H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXIIOLURNATOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173636 | |

| Record name | Benzonitrile, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1988-88-1 | |

| Record name | Benzonitrile, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001988881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1988-88-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.